3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylpropyl)propanamide 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylpropyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1105247-40-2
VCID: VC8207225
InChI: InChI=1S/C23H24N4O2/c1-15-8-9-19-18(12-15)21-22(26-19)23(29)27(14-25-21)11-10-20(28)24-13-16(2)17-6-4-3-5-7-17/h3-9,12,14,16,26H,10-11,13H2,1-2H3,(H,24,28)
SMILES: CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC(C)C4=CC=CC=C4
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylpropyl)propanamide

CAS No.: 1105247-40-2

Cat. No.: VC8207225

Molecular Formula: C23H24N4O2

Molecular Weight: 388.5

* For research use only. Not for human or veterinary use.

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylpropyl)propanamide - 1105247-40-2

Specification

CAS No. 1105247-40-2
Molecular Formula C23H24N4O2
Molecular Weight 388.5
IUPAC Name 3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylpropyl)propanamide
Standard InChI InChI=1S/C23H24N4O2/c1-15-8-9-19-18(12-15)21-22(26-19)23(29)27(14-25-21)11-10-20(28)24-13-16(2)17-6-4-3-5-7-17/h3-9,12,14,16,26H,10-11,13H2,1-2H3,(H,24,28)
Standard InChI Key RDHWUEGRBYAUSJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC(C)C4=CC=CC=C4
Canonical SMILES CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC(C)C4=CC=CC=C4

Introduction

The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylpropyl)propanamide represents a complex heterocyclic structure with potential applications in medicinal chemistry. This molecule belongs to the class of pyrimidoindoles, which are known for their diverse pharmacological activities. The compound's structural framework combines a pyrimidoindole core with a phenylpropylamide side chain, making it a candidate for biological and therapeutic exploration.

Structural Characteristics

The molecular structure of this compound includes:

  • Pyrimido[5,4-b]indole Core: A fused bicyclic system integrating pyrimidine and indole moieties.

  • Substituents:

    • An 8-methyl group attached to the pyrimidoindole core.

    • A 4-oxo functional group contributing to the molecule's reactivity.

    • A propanamide side chain linked through an N-(2-phenylpropyl) group.

These features provide the molecule with unique physicochemical properties that could influence its biological activity.

Synthesis

The synthesis of pyrimidoindole derivatives often involves multistep reactions. General strategies include:

  • Formation of the Indole Core: Cyclization of precursors like ortho-nitroaryl ketones.

  • Pyrimidine Ring Construction: Using reagents such as urea or guanidine to introduce the pyrimidine moiety.

  • Functionalization: Incorporating substituents like methyl and oxo groups via alkylation or oxidation reactions.

  • Amide Coupling: Attaching the phenylpropylamide side chain using standard peptide coupling agents.

Biological Relevance

Pyrimidoindole derivatives are widely studied for their pharmacological profiles, including:

  • Anticancer Activity: Many pyrimidoindoles exhibit cytotoxic effects against cancer cell lines by targeting DNA or enzymes involved in cell proliferation.

  • Anti-inflammatory Properties: Similar compounds have shown inhibition of key enzymes like cyclooxygenases (COX).

  • Neuroprotective Effects: Some derivatives interact with monoamine transporters, suggesting potential in treating neurological disorders.

Analytical Characterization

The structural elucidation and purity assessment of such compounds typically involve:

  • NMR Spectroscopy (1H and 13C): For determining the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and ketones.

  • X-ray Crystallography: For precise determination of molecular geometry.

Research Findings

Although specific data on this compound is limited in the provided sources, related studies on pyrimidoindoles suggest:

  • High binding affinities to enzyme targets due to their planar aromatic systems.

  • Promising results in molecular docking studies for drug discovery applications.

Data Table

PropertyDetails
Molecular FormulaC21H23N3O2
Molecular Weight~349 g/mol
Key Functional GroupsPyrimidoindole core, oxo group, phenylpropylamide
Potential ApplicationsAnticancer, anti-inflammatory, neuroprotective
Analytical Techniques UsedNMR, MS, IR, X-ray crystallography

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